1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone is a complex organic compound that belongs to the class of dihydronaphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, including the formation of the dihydronaphthofuran core and subsequent functionalization. One common method involves the annulation of naphthols with various reagents, followed by cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions . Intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangements, and neophyl rearrangements are also employed under various conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The choice of reagents and reaction pathways can also be tailored to minimize by-products and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as TEMPO and BAIB, reducing agents, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a drug candidate with relevant biological activities . Additionally, its unique structural properties make it a subject of interest in materials science, particularly in the development of photochromic materials that exhibit changes in color when exposed to UV or sunlight .
Mechanism of Action
The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone include other dihydronaphthofurans and arene ring-fused furans. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .
Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the 2-fluorophenyl and piperazino moieties.
Properties
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-19-7-3-4-8-20(19)25-11-13-26(14-12-25)23(27)22-15-18-17-6-2-1-5-16(17)9-10-21(18)28-22/h1-10,22H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAYTFMVCAWARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.